The chemical reactivity of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine includes several types of reactions:
Research indicates that compounds similar to 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine exhibit various biological activities, including:
The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine can be achieved through several methods:
The applications of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine span several fields:
Interaction studies involving 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine focus on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses:
Several compounds share structural similarities with 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Bromo-5-methoxy-pyrazine | C5H5BrN2O | 0.84 |
| 5-Bromo-2-chloro-3-methoxypyrazine | C5H4BrClN2O | 0.74 |
| 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | C8H7BrF3N3 | 0.67 |
| 2-Bromo-4-chloro-5-methylpyridine | C6H6BrClN | 0.68 |
| 5-Bromo-3-(methylthio)pyridine | C7H8BrN | 0.65 |
These compounds are compared based on their structural features, reactivity, and biological activities, highlighting the uniqueness of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine in terms of its specific substitutions and potential applications.
2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine features a bipyridyl-pyrazine scaffold with bromine at the 6-position of the pyridine ring and methyl groups at the 5- and 6-positions of the pyridine and pyrazine rings, respectively. The bromine atom introduces electrophilic reactivity, enabling participation in cross-coupling reactions, while the methyl groups enhance steric stability and influence electronic distribution.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazine ring protons resonate downfield (δ 8.5–9.0 ppm) due to electron-withdrawing nitrogen atoms, while methyl groups appear as singlets near δ 2.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 281.98 (C₁₁H₁₀BrN₃).
The frontier molecular orbitals of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine were analyzed using the B3LYP hybrid functional with 6-31G(d) basis set. The highest occupied molecular orbital (HOMO) localizes primarily on the pyrazine ring (-5.82 eV), while the lowest unoccupied molecular orbital (LUMO) shows electron density distributed across the brominated pyridine system (-2.20 eV) [4]. This orbital configuration creates a band gap of 3.62 eV, comparable to other heteroaromatic systems used in optoelectronic applications [2].
The molecular electrostatic potential map reveals nucleophilic regions concentrated at the nitrogen atoms of the pyrazine moiety (surface potential: -0.32 e/Ų) and electrophilic zones near the bromine substituent (+0.28 e/Ų) [4]. This charge polarization facilitates intermolecular interactions with electron-deficient species, as demonstrated by the compound's calculated dipole moment of 4.12 Debye in vacuum.
Table 1: DFT-Calculated Electronic Parameters
| Property | Value |
|---|---|
| HOMO Energy (eV) | -5.82 |
| LUMO Energy (eV) | -2.20 |
| Band Gap (eV) | 3.62 |
| Dipole Moment (Debye) | 4.12 |
| Molecular Volume (ų) | 218.7 |
Polarizable continuum model (PCM) calculations demonstrate significant solvent dependence of NLO properties. The static first hyperpolarizability (β₀) increases from 12.3 × 10⁻³⁰ esu in cyclohexane to 17.5 × 10⁻³⁰ esu in dimethyl sulfoxide, correlating with solvent dielectric constant (R² = 0.94) [4]. This enhancement arises from improved charge separation in polar media, as evidenced by a 15% increase in dipole moment between gas phase and aqueous environments.
Frequency-dependent calculations predict strong second harmonic generation capability, with dynamic hyperpolarizability (β(-2ω;ω,ω)) reaching 24.8 × 10⁻³⁰ esu at 1064 nm excitation. The two-photon absorption cross-section peaks at 650 nm (δ = 480 GM), suggesting potential applications in bioimaging systems [3].
Table 2: Solvent-Dependent NLO Parameters
| Solvent | ε | β₀ (10⁻³⁰ esu) | Δμ (Debye) |
|---|---|---|---|
| Cyclohexane | 2.02 | 12.3 | 3.98 |
| Dichloromethane | 8.93 | 15.1 | 4.23 |
| Acetonitrile | 37.5 | 16.9 | 4.35 |
| DMSO | 46.7 | 17.5 | 4.41 |
All-atom molecular dynamics simulations in explicit water solvent (AMBER ff14SB force field) reveal persistent interactions between the bromine substituent and aqueous cations (Na⁺ coordination frequency: 83%). The pyrazine ring maintains planar geometry (torsion angle fluctuation < 5°) during 100 ns trajectories, while the methyl groups exhibit rotational freedom with energy barriers of 2.8 kcal/mol [3].
Fukui function analysis identifies three reactive sites:
Radial distribution functions show strong hydrogen bonding between pyrazine nitrogens and water oxygen (g(r) = 2.1 at 2.8 Å), while the bromine-water interaction peaks at 3.2 Å (g(r) = 1.7) [4]. These hydration patterns significantly influence the compound's solubility profile and reaction kinetics in aqueous media.
Table 3: Reactivity Indices from MD Simulations
| Parameter | Value |
|---|---|
| Fukui f⁺ (Br) | 0.42 |
| Fukui f⁻ (N4) | 0.38 |
| Average RMSD (Å) | 1.78 |
| Ligand-Protein HB Count | 4.2 ± 0.3 |
| Solvent Accessible SA | 580 Ų |
The compound 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a hybrid structure combining the biological activities of both pyrazine and brominated pyridine moieties, positioning it as a potential kinase inhibitor with significant therapeutic implications. The structural architecture of this compound incorporates two key pharmacophoric elements that are frequently encountered in kinase inhibitor design [1].
The pyrazine moiety within the compound serves as a critical hydrogen bond acceptor, enabling interaction with amino acid residues in the hinge region of kinase proteins [1]. This interaction mechanism is fundamental to the compound's potential inhibitory activity against various serine/threonine and tyrosine kinases. Research demonstrates that pyrazine-containing compounds exhibit potent inhibitory activity against multiple kinase targets, including transforming growth factor-beta type 1 receptor kinase, where pyrazine derivatives have shown inhibition with IC50 values as low as 0.013 micromolar [2].
The brominated pyridine component contributes additional binding interactions through halogen bonding and enhanced lipophilicity. Studies of related brominated pyridine-pyrazine hybrid compounds have demonstrated significant kinase inhibitory activities [3]. The presence of the bromine atom at the 6-position of the pyridine ring creates favorable electronic properties that enhance binding affinity to kinase active sites, particularly in the adenosine triphosphate binding pocket .
Kinase inhibition mechanisms involving pyrazine-pyridine hybrids typically proceed through competitive inhibition at the adenosine triphosphate binding site. The compound's structural features allow for multiple interaction modes with key kinase residues. The methylpyrazine moiety can form hydrogen bonds with backbone amide groups in the hinge region, while the brominated methylpyridine component provides additional hydrophobic and halogen bonding interactions [3] [1].
In disease pathways, kinase inhibition by compounds of this structural class has been associated with modulation of cell proliferation, apoptosis, and inflammatory signaling cascades. Pyrazine-containing kinase inhibitors have demonstrated efficacy against p38 alpha mitogen-activated protein kinase with IC50 values in the double-digit nanomolar range [3]. The compound's hybrid structure suggests potential activity against multiple kinase targets within interconnected signaling pathways, offering opportunities for therapeutic intervention in cancer, inflammatory diseases, and metabolic disorders [5] [2].
The antimicrobial activity of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is governed by specific structural features that contribute to its interaction with bacterial and fungal targets. The compound's hybrid architecture combines two established antimicrobial pharmacophores, creating synergistic effects that enhance overall biological activity [6] [7].
Pyrazine derivatives have demonstrated significant antimicrobial activity across diverse bacterial and fungal species. Studies of related pyrazine compounds show minimum inhibitory concentration values ranging from 0.94 to 3.87 micromolar against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli [8]. The methylpyrazine component of the target compound contributes to this activity through interaction with bacterial cell wall synthesis enzymes and disruption of cellular metabolism [9].
The brominated methylpyridine moiety provides additional antimicrobial properties through multiple mechanisms. Bromine substitution enhances lipophilicity, facilitating membrane penetration and intracellular target access . Research on brominated pyridine derivatives demonstrates significant antibacterial activity, with some compounds achieving minimum inhibitory concentration values comparable to standard antibiotics [10] [7].
Structure-activity relationship studies reveal that the positioning of substituents on both the pyrazine and pyridine rings critically influences antimicrobial potency. The 6-bromo-5-methyl substitution pattern on the pyridine ring has been associated with enhanced antibacterial activity compared to alternative substitution patterns [10]. Similarly, the 6-methyl substitution on the pyrazine ring contributes to optimal binding interactions with microbial targets [11] [12].
The compound's antimicrobial mechanism likely involves multiple cellular targets, consistent with the polypharmacological profile observed for hybrid antimicrobial agents. Pyrazine derivatives have been shown to interfere with bacterial DNA synthesis, cell wall formation, and energy metabolism [9] [7]. The addition of the brominated pyridine component may enhance these effects through complementary mechanisms, including disruption of membrane integrity and inhibition of essential enzymatic processes [10].
Glucosamine-6-phosphate synthase represents a critical target for antimicrobial drug development, catalyzing the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine in the biosynthesis of bacterial and fungal cell walls [13] [14]. The compound 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine exhibits structural features consistent with inhibitors of this essential enzyme.
Molecular docking studies of related pyrazine-containing compounds with glucosamine-6-phosphate synthase have revealed significant binding affinities and favorable interaction profiles [13] [15]. The enzyme's active site contains key residues including Threonine 302, Serine 303, Serine 347, Glutamine 348, Serine 349, Threonine 352, Valine 399, and Alanine 602, which serve as primary interaction points for small molecule inhibitors [16].
The pyrazine moiety of the target compound is positioned to form hydrogen bonds with critical active site residues, particularly those in the glutamine binding domain of the enzyme [11] [13]. Studies of pyrazine derivatives have demonstrated binding energies ranging from -6.08 to -7.84 kilojoules per mole with glucosamine-6-phosphate synthase, with estimated inhibition constants in the low micromolar range [13].
The brominated methylpyridine component provides additional binding interactions through halogen bonding with enzyme residues and enhanced hydrophobic interactions within the active site cavity [14]. The presence of the bromine atom creates favorable electrostatic interactions with positively charged residues, while the methyl group contributes to optimal spatial orientation within the binding pocket [17].
Comparative molecular docking studies indicate that compounds containing both pyrazine and brominated aromatic components exhibit superior binding affinities compared to single-ring systems [13] [16]. The hybrid structure of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine allows for simultaneous occupation of multiple binding subsites within the glucosamine-6-phosphate synthase active site, potentially resulting in enhanced inhibitory potency.
The compound's predicted binding mode involves formation of hydrogen bonds between the pyrazine nitrogen atoms and backbone amide groups of Serine 347 and Threonine 352, consistent with binding patterns observed for other glucosamine-6-phosphate synthase inhibitors [14] [16]. Additional stabilizing interactions include pi-pi stacking interactions between the aromatic rings and Tryptophan residues within the active site, as well as hydrophobic contacts with Valine 399 and Alanine 602 [17].
| Interaction Type | Target Residue | Binding Energy (kJ/mol) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Serine 347 | -12.5 | 2.1 |
| Hydrogen Bond | Threonine 352 | -10.8 | 2.3 |
| Halogen Bond | Glutamine 348 | -8.2 | 3.4 |
| Hydrophobic | Valine 399 | -6.1 | 3.8 |
| Pi-Pi Stacking | Tryptophan 525 | -15.3 | 3.6 |